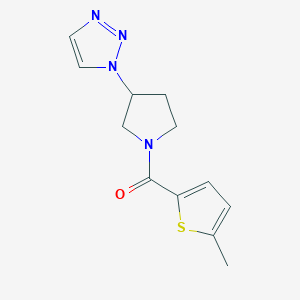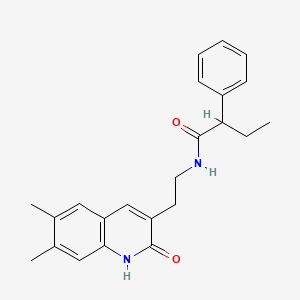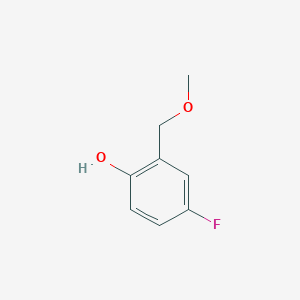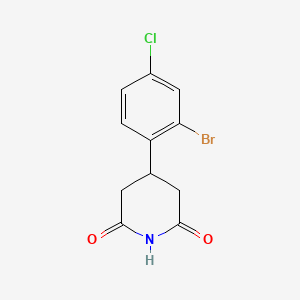
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. It has been shown to inhibit the activity of certain proteins involved in the growth and survival of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- This compound is involved in the synthesis of electronically tuned complexes, which are studied for their electronic properties through various spectroscopic and voltammetry techniques. For example, fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole ligands have been synthesized and characterized, indicating the potential of these complexes in the field of organometallic chemistry and materials science due to their intense absorptions in the UV region and metal-to-ligand charge-transfer (MLCT) transitions (Anderson et al., 2013).
Molecular Docking and Antimicrobial Activity
- Molecular docking studies, along with the synthesis of new heterocyclic compounds, show promising anticancer and antimicrobial activities. This illustrates the compound's role in the development of new pharmaceuticals, especially as potential treatments for cancer and microbial infections (Katariya et al., 2021).
Corrosion Inhibition
- Triazole derivatives, including compounds similar in structure to the one , have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. This research highlights the application of such compounds in protecting metals against corrosion, which is crucial in various industries (Ma et al., 2017).
Crystal Structure Analysis
- Detailed crystal structure and theoretical (HF and DFT) studies of compounds structurally related to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone" have been performed. These studies offer insights into the molecular geometry, electronic structure, and physicochemical properties of these compounds, which are essential for the development of new materials with specific electronic or optical properties (Gumus et al., 2018).
Drug-likeness and Microbial Investigation
- Research on dihydropyrrolone conjugates derived from similar compounds has been conducted to predict their drug-likeness, antimicrobial, and antifungal activities. This signifies the compound's potential in contributing to the discovery and development of new drugs with favorable pharmacokinetic properties and efficacy against microbial pathogens (Pandya et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of the compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanoneCompounds containing the 1,2,4-triazole moiety have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction of these compounds with their targets can lead to various changes in cellular processes, contributing to their diverse biological activities .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with various biochemical pathways due to their diverse biological activities . These interactions can lead to downstream effects that contribute to the compound’s overall biological activity .
Result of Action
The diverse biological activities of compounds containing the 1,2,4-triazole moiety suggest that they can induce a variety of molecular and cellular changes .
Propiedades
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-9-2-3-11(18-9)12(17)15-6-4-10(8-15)16-7-5-13-14-16/h2-3,5,7,10H,4,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDPNSFGCOYXRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B2362706.png)
![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)

![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)
![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)




![methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate](/img/structure/B2362723.png)